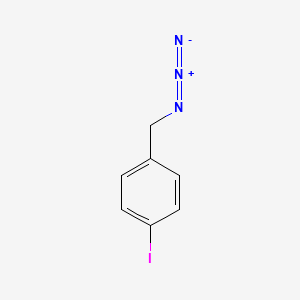

1-(Azidomethyl)-4-iodobenzene

Description

BenchChem offers high-quality 1-(Azidomethyl)-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azidomethyl)-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOUPLLWWNGDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Azidomethyl)-4-iodobenzene: Technical Guide to a Dual-Functional Linker

The following technical guide details the structure, synthesis, properties, and applications of 1-(Azidomethyl)-4-iodobenzene (also known as 4-iodobenzyl azide ).

Executive Summary

1-(Azidomethyl)-4-iodobenzene is a high-value bifunctional building block in organic synthesis and chemical biology. Its utility stems from its orthogonal reactivity: it contains an aryl iodide capable of palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and a benzyl azide primed for "Click" chemistry (CuAAC or SPAAC). This duality allows researchers to sequentially ligate two distinct molecular modules—such as a fluorophore and a biomolecule—under mild conditions, making it a staple in fragment-based drug discovery (FBDD) and bioconjugation.

Chemical Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | 1-(Azidomethyl)-4-iodobenzene |

| Common Name | 4-Iodobenzyl azide |

| CAS Number | 680190-94-7 |

| Molecular Formula | C₇H₆IN₃ |

| Molecular Weight | 259.05 g/mol |

| SMILES | Ic1ccc(CN=[N+]=[N-])cc1 |

| InChI Key | ZEGXJLLXAKNJOU-UHFFFAOYSA-N |

Structural Features[1][3][4][5][6]

-

Aryl Iodide (C-I): The iodine atom at the para position is highly labile toward oxidative addition by Pd(0) species, facilitating rapid cross-coupling reactions.

-

Benzylic Azide (-CH₂N₃): The azide group is separated from the aromatic ring by a methylene spacer, preventing conjugation with the aryl system. This ensures the azide remains electronically distinct and highly reactive toward alkynes.

Physicochemical Properties[1][2][3][5][7]

-

Physical State: Pale yellow oil at room temperature.[1]

-

Melting Point: N/A (Liquid at RT; decomposes at high heat).

-

Solubility: Soluble in organic solvents (DCM, THF, DMF, Toluene); insoluble in water.

-

Stability: Stable at room temperature if stored in the dark. Warning: Like all organic azides, it is potentially shock-sensitive and should not be distilled or subjected to high heat.

Spectroscopic Data (Reference Standard)

-

¹H NMR (500 MHz, CDCl₃): δ 7.74 (d, J = 8.3 Hz, 2H, Ar-H), 7.10 (d, J = 8.3 Hz, 2H, Ar-H), 4.34 (s, 2H, CH₂).

-

¹³C NMR (125 MHz, CDCl₃): δ 138.1, 135.4, 130.1, 93.8 (C-I), 54.2 (CH₂).

-

IR Spectrum: Strong characteristic absorption at ~2100 cm⁻¹ (Azide asymmetric stretch).

Synthesis & Production Protocol

The most robust synthesis involves nucleophilic substitution of 4-iodobenzyl bromide with sodium azide.

Reaction Scheme

Caption: SN2 displacement of bromide by azide anion in polar aprotic solvent.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask, dissolve 4-iodobenzyl bromide (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Azidation: Add sodium azide (NaN₃, 1.5 equiv) in a single portion. Note: NaN₃ is toxic; handle with care.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting bromide (less polar) will disappear.

-

Workup:

-

Dilute the reaction mixture with water (5x volume).

-

Extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at <30°C .

-

Safety Note: Do not use a rotary evaporator bath >40°C. Do not distill to dryness if scale >1g.

-

-

Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Reactivity & Applications: The Orthogonal Workflow

The power of this molecule lies in its ability to serve as a "linchpin" connecting two different chemical spaces.

Pathway A: Click-First Strategy

The azide is reacted first via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] The aryl iodide remains intact, allowing for subsequent functionalization (e.g., adding a drug pharmacophore).

Pathway B: Coupling-First Strategy

The aryl iodide is engaged in a Suzuki or Sonogashira coupling first. The azide group is generally stable to Pd-catalyzed conditions (provided temperatures are <100°C and phosphines are carefully chosen to avoid Staudinger reduction), leaving it free for a later "Click" conjugation.

Caption: Orthogonal diversification pathways allowing sequential library generation.

Safety & Handling (Critical)

Azide Hazards

-

Explosion Risk: While benzyl azides are generally more stable than aliphatic azides, they are energetic materials. Maintain a C/N ratio ≥ 3 (Carbon atoms / Nitrogen atoms). This compound (C₇H₆IN₃) has 7 Carbons and 3 Nitrogens, satisfying the safety rule (Ratio = 2.33, but the heavy Iodine atom adds significant mass/stability, effectively mitigating volatility).

-

Heat Sensitivity: Store at 2–8°C . Do not heat above 80°C.

-

Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, HN₃, which is highly toxic and explosive).

Solvent Restrictions

-

Dichloromethane (DCM): Do NOT use DCM when synthesizing azides from sodium azide. DCM can react with azide ions to form diazidomethane , an extremely explosive compound. Use DMF, DMSO, or Acetonitrile instead.

References

-

LookChem . (2024). Benzene, 1-(azidomethyl)-4-iodo- CAS 680190-94-7 Data Sheet. Link

-

Lenstra, D. C., et al. (2019). Catalytic Staudinger Reduction at Room Temperature. University of Southern Denmark. (Provides 1H NMR and Synthesis Protocol). Link

-

Gómez, M., et al. (2021). Bimetallic Nanocatalysts in Glycerol for Applications in Controlled Synthesis. Nanomaterials, 11(1), 189.[3] (Demonstrates orthogonal reactivity: Click vs. Coupling). Link

-

Sigma-Aldrich . (2024).[4] 4-Iodobenzyl bromide Product Sheet. (Precursor data). Link

-

University of Pittsburgh . (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link

Sources

Technical Guide: 4-Iodobenzyl Azide in Chemical Biology

Bifunctional Scaffolding for Proteomics, Structural Biology, and Fragment-Based Discovery

Executive Summary

4-Iodobenzyl azide (1-(azidomethyl)-4-iodobenzene) represents a high-utility "bifunctional pharmacophore" in modern chemical biology. Unlike standard alkyl azides used solely for bioorthogonal labeling, this molecule integrates a benzylic azide (a rapid, sterically accessible click handle) with an aryl iodide (a versatile platform for transition metal catalysis and X-ray crystallographic phasing).

This guide details the technical application of 4-iodobenzyl azide as a linchpin in "Click-then-Diversify" strategies, enabling researchers to transform simple alkyne-tagged hits into complex, library-ready drug candidates via Palladium-catalyzed cross-coupling, or to solve complex protein structures via Single-wavelength Anomalous Diffraction (SAD).

Part 1: Chemical Properties & Synthesis[1][2][3][4]

Structural Logic

The molecule consists of two orthogonal reactive centers separated by a rigid phenyl spacer:

-

The Benzylic Azide (

): Acts as the "soft" nucleophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The benzylic position enhances reactivity compared to aryl azides while maintaining stability. -

The Aryl Iodide (

): Acts as the electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and provides a heavy atom (

| Property | Value | Technical Note |

| Formula | MW: 259.07 g/mol | |

| Physical State | Pale yellow oil/solid | Low melting point; store at -20°C shielded from light. |

| C/N Ratio | 2.66 | Safety Warning: C/N < 3 suggests high energy. While the aryl ring stabilizes it, assume potential explosivity. Do not distill. |

| Reactivity | Orthogonal | Azide reacts with alkynes; Iodide reacts with Pd(0). |

Synthesis Protocol

Objective: Synthesis of 4-iodobenzyl azide from 4-iodobenzyl bromide.

Reagents: 4-Iodobenzyl bromide (1.0 eq), Sodium Azide (1.5 eq), DMSO (0.5 M concentration).

-

Preparation: In a fume hood, dissolve 4-iodobenzyl bromide in anhydrous DMSO.

-

Addition: Add sodium azide (

) portion-wise at room temperature. Caution: -

Reaction: Stir at ambient temperature for 4–12 hours. Monitor by TLC (hexane/EtOAc 9:1). The bromide starting material is less polar than the azide product.

-

Workup: Dilute with

and extract into diethyl ether ( -

Purification: Dry over

, filter, and concentrate in vacuo at <30°C.-

Critical Safety Step: Do not use rotary evaporation to complete dryness if heating >40°C.

-

Validation:

NMR (

-

Part 2: Applications in Chemical Biology[5]

The "Click-then-Diversify" Strategy (Fragment-Based Discovery)

In Fragment-Based Drug Discovery (FBDD), 4-iodobenzyl azide serves as a universal adaptor. An alkyne-tagged fragment (binding to a protein target) is "clicked" with this azide. The resulting triazole stabilizes the binding, while the aryl iodide remains available for "growing" the molecule.

Mechanism:

-

Primary Capture: The azide reacts with the alkyne-fragment via CuAAC.[1][2]

-

Secondary Expansion: The aryl iodide undergoes Suzuki coupling with a library of aryl boronic acids. This rapidly generates a library of analogs to probe adjacent binding pockets without re-synthesizing the core fragment.

Structural Biology: Heavy Atom Phasing

Solving the phase problem in X-ray crystallography often requires heavy atom derivatization.[3]

-

The Iodine Advantage: Iodine (

) has a strong anomalous signal at standard Cu K -

Methodology: If a protein ligand contains a terminal alkyne, reacting it with 4-iodobenzyl azide incorporates the iodine rigidly. The resulting complex can be solved using Single-wavelength Anomalous Diffraction (SAD), bypassing the need for toxic mercury/platinum soaks or selenomethionine expression.

Part 3: Experimental Workflows (Visualized)

Workflow: Diversity-Oriented Synthesis via 4-IBA

This diagram illustrates the logical flow from a simple alkyne fragment to a diversified library using 4-iodobenzyl azide as the central hub.

Caption: The "Click-then-Diversify" workflow transforms a single fragment into a library using the aryl iodide handle.

Workflow: Crystallographic Phasing

This diagram details the process of using 4-iodobenzyl azide to solve protein structures.

Caption: SAD Phasing workflow utilizing the anomalous scattering of the iodine atom in 4-iodobenzyl azide.

Part 4: Detailed Experimental Protocols

Protocol: "Click" Labeling (CuAAC)

Context: Conjugating 4-iodobenzyl azide to an alkyne-tagged protein or small molecule.

Materials:

-

Substrate: Alkyne-tagged molecule (10 mM in DMSO).

-

Linker: 4-Iodobenzyl azide (50 mM in DMSO).

-

Catalyst:

(50 mM in -

Reductant: Sodium Ascorbate (100 mM in

, fresh). -

Ligand: THPTA or TBTA (50 mM in DMSO/tBuOH) to protect biomolecules from oxidative damage.

Procedure:

-

Mix: In a microcentrifuge tube, combine:

- PBS (pH 7.4)

-

Alkyne substrate (

-

4-Iodobenzyl azide (

-

Activate: Pre-mix

and THPTA (1:2 molar ratio) for 5 minutes, then add to reaction ( -

Initiate: Add Sodium Ascorbate (

final). -

Incubate: 1 hour at RT in the dark.

-

Quench: Add EDTA (5 mM) to chelate copper.

-

Analysis: Analyze by LC-MS. The mass shift will be +259.07 Da.

Protocol: Palladium Cross-Coupling (On-DNA or On-Protein)

Context: Functionalizing the iodide post-click.

Conditions:

-

Catalyst:

or Pd(OAc) -

Partner: Aryl boronic acid (20–50 eq).

-

Base:

(pH 8–9). -

Temp: 37°C – 60°C (depending on biomolecule stability).

-

Note: The aryl iodide of 4-iodobenzyl azide is highly reactive compared to aryl bromides, allowing milder conditions compatible with chemical biology.

References

-

Synthesis & Reactivity: Smith, P. A. S. (1984). Aryl and Heteroaryl Azides. In Azides and Nitrenes. Academic Press.

-

Click Chemistry Fundamentals: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.

-

Heavy Atom Phasing: Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides.[4] Acta Crystallographica Section D, 56(2), 232-237.

-

Fragment-Based Discovery (Tethering): Erlanson, D. A., et al. (2000). Site-directed ligand discovery. Proceedings of the National Academy of Sciences, 97(17), 9367-9372.

-

Pd-Catalyzed Bioorthogonal Chemistry: Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740.

Sources

An In-depth Technical Guide to the Storage Stability of Para-Substituted Benzyl Azides

Abstract

Para-substituted benzyl azides are indispensable reagents in modern organic synthesis, serving as versatile building blocks in bioconjugation, medicinal chemistry, and materials science, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Despite their utility, the inherent energetic nature of the azide functional group presents significant challenges related to their safe handling and long-term storage. This technical guide provides a comprehensive analysis of the factors governing the stability of para-substituted benzyl azides. We delve into the fundamental decomposition pathways, explore the nuanced electronic influence of para-substituents on thermal stability, and establish field-proven protocols for safe storage and handling. This document is intended for researchers, chemists, and drug development professionals who utilize these valuable yet hazardous materials, aiming to foster a culture of safety and ensure the integrity of these critical reagents.

Introduction: The Benzyl Azide Core - A Double-Edged Sword

The benzyl azide scaffold is a cornerstone of synthetic chemistry.[1] Its utility stems from the azide moiety's ability to undergo highly specific and efficient transformations, such as the Staudinger ligation and CuAAC, allowing for the facile introduction of complex functionalities. However, the high nitrogen content and the potential for exothermic decomposition to form highly stable dinitrogen gas (N₂) classify all organic azides as potentially energetic materials.[2] Incidents involving the unexpected decomposition of organic azides underscore the critical need for a deep understanding of their stability.

This guide moves beyond general precautions to provide a focused examination of how substituents on the benzyl ring modulate the stability of the molecule. Understanding these structure-stability relationships is not merely an academic exercise; it is a prerequisite for safe laboratory practice and for ensuring the chemical integrity of the azide during prolonged storage, which is paramount for reproducible downstream applications.

Fundamental Decomposition Pathways

The instability of benzyl azides is primarily governed by their propensity to decompose under thermal or photochemical stress. The principal decomposition pathway involves the irreversible loss of dinitrogen gas, a thermodynamically highly favorable process, which can proceed through distinct mechanisms.

Thermal Decomposition

When subjected to sufficient thermal energy, benzyl azides undergo decomposition, which is believed to proceed through the formation of a highly reactive benzylnitrene intermediate.[2] This is the rate-determining step in the thermal decay process. The nitrene can then undergo a variety of subsequent reactions, including rearrangement to form an imine.

Caption: Generalized thermal decomposition of a benzyl azide via a nitrene intermediate.

Photochemical Decomposition

Organic azides are also sensitive to light, particularly in the UV region.[1] Photolysis can similarly lead to the extrusion of N₂ and the formation of a nitrene intermediate, which then follows reaction pathways analogous to those in thermal decomposition. Due to this photosensitivity, it is imperative to store all benzyl azides in amber vials or otherwise protected from light.

The Critical Role of Para-Substituents in Modulating Stability

The electronic nature of the substituent at the para-position of the benzyl ring has a profound impact on the stability of the C-N₃ bond and, consequently, on the molecule's overall thermal stability. The decomposition is initiated by the cleavage of the benzyl-N₂ bond, and the stability is therefore related to the energy barrier of this process.

The thermal decomposition of α-azidostyrenes shows a Hammett correlation with a ρ value of -0.7.[3] This negative ρ value indicates that the reaction is accelerated by electron-donating groups. By analogy, we can predict a similar trend for benzyl azides. Electron-donating groups (EDGs) increase the electron density on the benzylic carbon, which can destabilize the starting molecule relative to the transition state for N₂ loss, thus lowering the activation energy for decomposition. Conversely, electron-withdrawing groups (EWGs) decrease electron density at the benzylic position, which helps to stabilize the C-N₃ bond, making the molecule more thermally robust.

This leads to a predicted order of stability:

Most Stable > Least Stable -NO₂ > -Cl > -H > -CH₃ > -OCH₃

Quantitative Stability Data

Differential Scanning Calorimetry (DSC) is the industry-standard technique for quantifying the thermal stability of energetic compounds. It measures the heat flow into or out of a sample as it is heated, revealing the onset temperature of decomposition (Tonset), which is the primary indicator of thermal stability.[4] Although a complete dataset is elusive, the principles of physical organic chemistry allow us to create an illustrative table predicting the relative thermal stabilities.

| Substituent (p-X) | Formula | Electronic Effect | Predicted Relative Thermal Stability (Tonset) |

| Nitro | C₇H₆N₄O₂ | Electron-Withdrawing (Strong) | Highest |

| Chloro | C₇H₆ClN₃ | Electron-Withdrawing (Inductive) | High |

| Hydrogen (Unsubstituted) | C₇H₇N₃ | Neutral | Moderate |

| Methyl | C₈H₉N₃ | Electron-Donating (Weak) | Low |

| Methoxy | C₈H₉N₃O | Electron-Donating (Strong) | Lowest |

Table 1: Predicted relative thermal stability of para-substituted benzyl azides based on the electronic effect of the substituent. Higher Tonset corresponds to greater stability.

This predicted trend underscores a critical, field-proven insight: para-substituted benzyl azides with electron-donating groups should be considered less stable and require more stringent storage conditions and handling precautions than their electron-withdrawing counterparts.

Recommended Storage and Handling Protocols: A Self-Validating System

The potential for rapid, exothermic decomposition necessitates a multi-layered approach to safety. Every protocol must be treated as a self-validating system, where procedural steps inherently minimize risk.

Core Storage Directives

-

Temperature: All para-substituted benzyl azides, regardless of the substituent, must be stored at low temperatures. A standard laboratory freezer (-18 °C to -20 °C) is recommended for long-term storage.[5] This minimizes the available thermal energy, dramatically reducing the rate of potential decomposition.

-

Light Exclusion: Store all azide compounds in amber glass vials or wrap containers in aluminum foil to prevent photochemical decomposition.

-

Inert Atmosphere: While not always standard practice for all azides, for particularly sensitive derivatives (e.g., those with strong EDGs), storage under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation pathways.

-

Quantity Limitation: Only synthesize or purchase quantities of azide that will be consumed in a reasonable timeframe. Avoid accumulating large stockpiles.

Chemical Incompatibility

Benzyl azides must be stored away from incompatible materials to prevent accidental and violent reactions. Key incompatibilities include:

-

Strong Acids: Can protonate the azide, leading to the formation of highly toxic and explosive hydrazoic acid.

-

Reducing Agents: Can reduce the azide group in an uncontrolled, exothermic reaction.

-

Heavy Metals: Avoid contact with metals like copper, lead, silver, and mercury, as they can form highly shock-sensitive heavy metal azides. Use plastic or glass spatulas for handling.

-

Halogenated Solvents: Avoid chlorinated solvents like dichloromethane, which can form dangerously unstable poly-azidomethanes.[5]

Experimental Workflow: Assessing Thermal Stability

The definitive assessment of thermal stability is achieved through a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Caption: A logical workflow for the comprehensive thermal analysis of benzyl azides.

Step-by-Step Protocol for DSC Analysis

This protocol provides a standardized method for determining the onset temperature of decomposition (Tonset).

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation:

-

Tare a clean aluminum DSC pan and lid.

-

Carefully place 1-3 mg of the benzyl azide sample into the pan. Causality: Small sample sizes are critical to mitigate the risk of a significant energy release that could damage the instrument or cause injury.

-

Hermetically seal the pan. This is crucial to contain any pressure generated during decomposition.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min. Causality: An inert atmosphere prevents oxidative side reactions, ensuring the observed thermal events are solely from the decomposition of the azide.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a final temperature well beyond the expected decomposition (e.g., 350 °C). Causality: A consistent heating rate is essential for obtaining reproducible Tonset values.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The decomposition event will appear as a sharp, exothermic peak.

-

Determine the extrapolated onset temperature (Tonset) by finding the intersection of the pre-decomposition baseline with the tangent of the exothermic peak's leading edge.[4] This value is the key metric for thermal stability.

-

Conclusion

Para-substituted benzyl azides are powerful synthetic tools whose utility must be balanced with a rigorous and informed approach to safety. The stability of these compounds is not uniform; it is intrinsically linked to the electronic properties of the substituents on the aromatic ring. Based on mechanistic principles, benzyl azides bearing electron-withdrawing groups exhibit enhanced thermal stability compared to those with electron-donating groups. This fundamental principle must guide all handling and storage procedures. By adhering to the protocols outlined in this guide—specifically, low-temperature and light-protected storage, strict avoidance of chemical incompatibilities, and careful management of quantities—researchers can safely harness the synthetic power of these reagents while ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Chapyshev, S. V. (2011). The thermal decomposition of azidopyridines. ResearchGate. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved from [Link]

-

Mabkhot, Y. N., et al. (2016). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. PMC - NIH. [Link]

-

Silva, M., et al. (2009). Theoretical study of the molecular properties of benzyl azide, 2-, 3- and 4-methyl benzyl azide. ResearchGate. [Link]

-

Klapötke, T. M. (2018). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

-

DTIC. (n.d.). THE KINETICS OF THE THERMAL DECOMPOSITION OF MOLTEN SILVER AZIDE. Retrieved from [Link]

-

Wang, H., et al. (2022). Mechanical Properties and Thermal Decomposition Mechanism of Glycidyl Azide Polyol Energetic Thermoplastic Elastomer Binder with RDX Composite. MDPI. [Link]

-

Moody, C. J., & Doyle, M. P. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2658-2670. [Link]

-

Scholar Commons. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Retrieved from [Link]

-

Kyba, E. P., & Abramovitch, R. A. (1989). Solvent and Aryl-Substituent Effects on the Rates of Thermal Decomposition of a-Azidostyrenes. ElectronicsAndBooks. [Link]

-

Bodi, A., et al. (2021). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. PMC - NIH. [Link]

-

Kaisersberger, E. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. NETZSCH. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Davalos, J. Z., et al. (1998). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ResearchGate. (n.d.). Calculated Bond Dissociation Energies for Substituted Benzylpyridinium Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of the four cocrystals determined by DSC and TGA. Retrieved from [Link]

-

ResearchGate. (n.d.). Onset temperature of thermal decomposition (T o ). Retrieved from [Link]

-

Al-Iraqi, R., & Al-Salami, B. K. (2022). Azides in the Synthesis of Various Heterocycles. PMC. [Link]

-

MDPI. (n.d.). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]

-

UGM Journal. (n.d.). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl Azide. Retrieved from [Link]

-

Cardillo, P., & Girelli, A. (1984). Thermal stability of nitrobenzyl halogenides. ResearchGate. [Link]

-

Chem Help ASAP. (2021, December 30). synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. [Link]

-

ResearchGate. (n.d.). Benzyl Azide | Request PDF. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(Azidomethyl)-4-iodobenzene

Abstract & Utility

This technical guide details the protocol for synthesizing 1-(azidomethyl)-4-iodobenzene (CAS: 59474-01-0) from 4-iodobenzyl bromide . This compound is a high-value bifunctional linker widely used in medicinal chemistry and materials science. It features two distinct reactive handles:

-

Aryl Iodide: A prime substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

-

Benzylic Azide: A classic "Click" chemistry partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The protocol below prioritizes safety, yield, and purity, utilizing a nucleophilic substitution (

Safety Assessment (Critical)

WARNING: Azides are energetic materials.[1][2][3] While this specific organic azide is relatively stable, strict adherence to safety protocols is mandatory.[3]

The "Rule of Six" & C/N Ratio Analysis

Before synthesis, we must validate the stability of the target molecule using the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six" [1].[2][3]

-

Target Molecule: 1-(Azidomethyl)-4-iodobenzene (

) -

Carbon Count (

): 7 -

Nitrogen Count (

): 3 -

C/N Ratio:

Assessment: The ratio falls between 1 and 3.

-

Implication: The compound can be synthesized and isolated but is potentially unstable if heated or concentrated to dryness.

-

Action:Store cold (-20°C) and protect from light . Never distill this compound.

Iodide Light Sensitivity

Aryl iodides are prone to homolytic cleavage of the C-I bond upon exposure to UV/visible light, leading to iodine liberation (yellowing) and product degradation.

-

Action: All reaction vessels must be wrapped in aluminum foil.

Reaction Mechanism

The synthesis proceeds via a classic

DOT Diagram: Reaction Scheme

Figure 1: Mechanistic pathway of the azidation reaction.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[5][6] | Role |

| 4-Iodobenzyl bromide | 296.93 | 1.0 | Limiting Reagent |

| Sodium Azide ( | 65.01 | 1.5 | Nucleophile |

| DMSO (Anhydrous) | - | 0.5 M | Solvent (High Solubility) |

| Ethyl Acetate | - | - | Extraction Solvent |

| Water/Brine | - | - | Wash Solvent |

Step-by-Step Procedure

Step 1: Preparation (Fume Hood Required)

-

Weigh 4-iodobenzyl bromide (1.0 eq) into a round-bottom flask.

-

Wrap the flask completely in aluminum foil to exclude light.

-

Add DMSO (Dimethyl sulfoxide) to achieve a concentration of ~0.5 M relative to the bromide. Note: DMSO is chosen for its high dielectric constant, accelerating

rates.

Step 2: Azidation

-

Add Sodium Azide (1.5 eq) carefully to the stirring solution. Caution: Avoid using metal spatulas with azides; use plastic or ceramic.[7]

-

Seal the flask with a septum and vent needle (or nitrogen balloon).

-

Stir at Room Temperature (20–25°C) for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The starting bromide is less polar (higher

) than the azide product.

-

Step 3: Workup (Quench & Extract)

-

Pour the reaction mixture into a separatory funnel containing 5 volumes of ice-cold water . This quenches the reaction and dissolves excess

. -

Extract with Ethyl Acetate (

reaction volume). -

Critical Wash: Wash the organic layer with water (

) followed by brine (

Step 4: Drying & Concentration

-

Dry the organic phase over anhydrous

or -

Filter and concentrate under reduced pressure (Rotary Evaporator) at < 35°C water bath temperature .

-

Safety Note: Do not heat the bath above 40°C. Do not distill to absolute dryness if large scale; leave as a concentrated oil if possible.

-

Experimental Workflow Visualization

DOT Diagram: Laboratory Workflow

Figure 2: Operational workflow for the synthesis and isolation.

Characterization Data

The product is typically isolated as a pale yellow oil or low-melting solid.

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | ~2100 cm⁻¹ (Strong) | Characteristic Azide ( |

| ¹H NMR (CDCl₃) | Aromatic protons ortho to Iodine (deshielded). | |

| Aromatic protons ortho to Azidomethyl group. | ||

| Benzylic methylene ( | ||

| ¹³C NMR (CDCl₃) | Benzylic Carbon.[6] | |

| Aromatic C-I carbon (shielded by Iodine). |

Note: Shifts are estimates based on the 4-bromo analog and substituent effects [2].

Troubleshooting & Optimization

-

Low Yield?

-

Ensure the DMSO is dry. Water competes as a nucleophile (forming the alcohol) or solvates the azide anion too strongly, reducing reactivity.

-

Alternative: If DMSO removal is difficult, use DMF (easier to wash out) or Acetone/Water (4:1) . The Acetone/Water method is slower (requires reflux) but simplifies workup [3].

-

-

Product Coloration?

-

Pink/Purple tint indicates free iodine. Wash the organic layer with a dilute Sodium Thiosulfate (

) solution to reduce

-

-

Safety Disposal:

-

The aqueous waste contains unreacted Sodium Azide. DO NOT pour down the drain if acidic (forms explosive

). Quench aqueous waste with bleach (Sodium Hypochlorite) or nitrous acid in a dedicated waste stream before disposal [4].

-

References

-

Safe Handling of Azides (Rule of Six): Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1][2] Angewandte Chemie International Edition, 2005, 44(32), 5188–5240. Link

-

Spectral Analog Data (4-Bromobenzyl Azide): ChemSpider Synthetic Pages, "Formation of benzyl azide from benzyl bromide." Link

-

Solvent Effects in Azidation: Alvarez, S. G., & Alvarez, M. T. "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide." Synthesis, 1997(04), 413-414. Link

-

Azide Safety Guidelines: University of California Santa Cruz, "Azides, Inorganic and Organic - Standard Operating Procedure." Link

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. uvic.ca [uvic.ca]

- 8. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]

Radioiodination precursors for PET imaging tracer synthesis

Advanced Radioiodination Strategies for I-PET Tracer Synthesis

Application Note & Protocol Guide

Abstract

The synthesis of Positron Emission Tomography (PET) tracers using Iodine-124 (

Part 1: Strategic Selection of Precursors

Selecting the correct precursor is not merely a matter of chemical availability; it dictates the reaction mechanism, purification burden, and suitability for specific biomolecules.

Comparative Analysis: Stannanes vs. Boronic Acids

| Feature | Trialkylstannanes (Sn) | Aryl Boronic Acids/Esters (B) |

| Mechanism | Electrophilic Aromatic Substitution ( | Copper-Mediated Nucleophilic Substitution |

| Iodine Species | Requires Oxidant ( | Uses Iodide ( |

| Reaction Conditions | Oxidative (Chloramine-T, Iodogen) | Non-oxidative / Mild (Cu catalyst) |

| Toxicity | High (Organotin byproducts are neurotoxic) | Low (Boronic acids are generally benign) |

| Purification | rigorous HPLC required to remove Tin | Simplified (often SPE or flash chrom.) |

| Substrate Scope | Robust for simple aromatics | Excellent for oxidation-sensitive moieties |

| Primary Risk | Over-oxidation of sensitive residues (e.g., Met, Cys) | Protodeboronation (side reaction) |

Expert Insight: While stannanes remain the "gold standard" for high yields in robust molecules, the field is shifting toward boronic acids for peptide-based tracers to avoid oxidation of methionine or cysteine residues during the labeling step.

Part 2: Mechanistic Insight

Understanding the causality behind the reaction allows for better troubleshooting.

Oxidative Iododestannylation (The Classical Route)

This reaction relies on generating an electrophilic iodine species (

-

Critical Factor: The bond energy of C-Sn is weaker than C-H, ensuring regioselectivity.

Copper-Mediated Iododeboronation (The Modern Route)

This utilizes a copper catalyst to facilitate the coupling of iodide (

-

Critical Factor: The catalyst system (e.g.,

) enables the reaction to proceed at lower temperatures and neutral pH, preserving sensitive biological scaffolds.

Visualization: Reaction Pathways

The following diagram illustrates the divergent workflows for these two precursor types.

Caption: Dual pathways for

Part 3: Detailed Experimental Protocols

Safety Warning:

Protocol A: Oxidative Iododestannylation (Stannane)

Best for: Small molecules, robust aromatics, high-yield requirements.

Reagents:

-

Precursor: Trimethylstannyl-aryl derivative (50 µg in 50 µL EtOH).

-

Radionuclide:

I as NaI in 0.02 M NaOH. -

Oxidant: Chloramine-T (CAT) solution (1 mg/mL in water) OR Iodogen coated tube.

-

Buffer: 0.5 M Phosphate buffer (pH 7.4) or 5% Acetic Acid in Methanol (for acid-catalyzed destannylation).

-

Quench: Sodium Metabisulfite (Na

S

Workflow:

-

Preparation: In a V-vial, combine 10–50 µL of

I-NaI solution (approx. 37–185 MBq) with 20 µL of 0.5 M Phosphate buffer. -

Activation: Add 10 µL of Chloramine-T solution.

-

Expert Note: If using Iodogen, simply add the isotope and buffer to the pre-coated tube. Iodogen is gentler and allows for "phase separation" of the oxidant.

-

-

Reaction: Immediately add the Stannane precursor solution. Vortex gently.

-

Incubation: Allow to react at room temperature (RT) for 5–10 minutes.

-

Validation: Monitor color change. A faint yellow tint indicates free iodine (

), suggesting excess oxidant—desirable for driving the reaction but dangerous for protein integrity.

-

-

Quenching: Add 20 µL of Sodium Metabisulfite solution. This reduces unreacted electrophilic iodine back to iodide (

) and neutralizes the oxidant. -

Purification: Inject immediately onto Semi-prep HPLC (C18 column) to separate the iodinated product from the toxic stannane precursor.

Protocol B: Copper-Mediated Radioiodination (Boronic Acid)

Best for: Peptides, oxidation-sensitive compounds, "Green" chemistry compliance.

Reagents:

-

Precursor: Aryl boronic acid or pinacol ester (4 µmol).

-

Catalyst:

-

Ligand/Base: Pyridine or 1,10-phenanthroline (if not part of catalyst complex).

-

Solvent: Methanol/DMF mixture (1:1).

Workflow:

-

Drying: Ensure

I-NaI is dry. Azeotropic drying with acetonitrile may be required if the catalyst is water-sensitive (though modern Cu-catalysts are increasingly water-tolerant). -

Cocktail Assembly: In a reaction vial, dissolve the Precursor and Copper Catalyst in 200 µL Methanol/DMF.

-

Labeling: Add the

I activity to the vial. -

Incubation: Heat to 40–60°C for 20 minutes.

-

Expert Note: Unlike stannane labeling, this reaction is slower and often requires thermal energy to overcome the activation barrier of the transmetallation step.

-

-

Dilution: Dilute with 2 mL water/HPLC mobile phase.

-

Purification: SPE (C18 Sep-Pak) is often sufficient if the precursor does not co-elute, as there are no toxic tin byproducts. However, HPLC is recommended for clinical grade tracers.

Part 4: Quality Control & Self-Validating Systems

A self-validating protocol includes checkpoints that confirm the identity and purity of the tracer during the process.

The Co-Injection Standard (Identity Confirmation)

Never rely on retention time (

-

Method: Spike a small aliquot of the final formulation with non-radioactive (

I) standard of the target molecule. -

Validation: The UV signal (

I) and the Radiometric signal (

Thin Layer Chromatography (TLC) for Radiochemical Yield

Before HPLC, run a radio-TLC to assess yield.

-

System: Silica gel strips developed in 100% Ethyl Acetate.

-

Readout: Free Iodine (

) usually stays at the origin ( -

Troubleshooting: If >50% activity is at the origin, the oxidation (Protocol A) failed or the catalyst was inactive (Protocol B).

Radionuclidic Purity

-

Check: Gamma spectroscopy verification of the 602 keV and 1691 keV peaks specific to

I.

References

-

Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. Source: Molecules / ResearchGate Context: Comprehensive review of 124I production, physical characteristics, and stannane-based labeling strategies.[3] URL:[Link]

-

Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Source: Organic Letters (ACS Publications) Context: Defines the modern copper-mediated protocols (iododeboronation) that avoid oxidants, detailing catalyst selection and reaction conditions. URL:[Link]

-

Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71. Source: PubMed Central (NIH) Context: A specific case study protocol for converting a Boc-protected amine to a trimethylstannane precursor and subsequent radioiodination. URL:[Link]

-

A Practical Protocol for Large-Scale Copper-Mediated Radioiodination. Source: PubMed Central (NIH) Context: Discusses scaling up boronic acid labeling and handling base-sensitive reactions in clinical production environments. URL:[Link]

-

Clinical Applications of 124I-PET/CT in Patients with Differentiated Thyroid Cancer. Source: PubMed Context: Validates the clinical utility of 124I tracers, emphasizing the need for high-purity synthesis for dosimetry and staging. URL:[Link]

Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of Triazole-Linked Aryl Iodides

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 4, 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its exceptional stability and its role as a bioisostere for amide bonds.[1][2] The introduction of an aryl iodide group onto this scaffold provides a versatile handle for further functionalization through cross-coupling reactions, significantly expanding the accessible chemical space for drug discovery and development.[3][4] This guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient one-pot synthesis of triazole-linked aryl iodides. By combining the power of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction with a subsequent in situ electrophilic iodination, this methodology offers a streamlined, atom-economical, and highly effective route to these valuable building blocks.

Introduction: The Strategic Advantage of Triazole-Linked Aryl Iodides

The convergence of bioorthogonal chemistry and traditional synthetic strategies has propelled the 1,2,3-triazole scaffold to the forefront of drug discovery.[2] Its unique electronic properties, including hydrogen bonding capability and a significant dipole moment, allow it to engage in biological interactions that are critical for therapeutic efficacy.[5] The covalent attachment of an aryl iodide to the triazole ring creates a powerful synthetic intermediate. The carbon-iodine bond is amenable to a wide array of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries from a common precursor.

This application note details a robust one-pot methodology that circumvents the need for isolation and purification of the intermediate triazole, thereby improving overall efficiency and yield. We will delve into the mechanistic underpinnings of the key transformations, provide a detailed experimental protocol, and offer practical guidance for troubleshooting and ensuring reaction success.

Mechanistic Insights: A Tale of Two Reactions in One Pot

The elegance of this one-pot synthesis lies in the seamless execution of two distinct, yet compatible, chemical transformations: the CuAAC reaction followed by electrophilic iodination.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of a "click" reaction, a concept introduced by K. Barry Sharpless.[6][7] It involves the [3+2] cycloaddition of an azide and a terminal alkyne to regioselectively yield the 1,4-disubstituted 1,2,3-triazole.[8][9] The reaction is catalyzed by a copper(I) species, which can be introduced directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[9]

The catalytic cycle, as illustrated below, is thought to involve the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst.[7][10]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Electrophilic Iodination of the Triazole Ring

Following the formation of the triazole, an electrophilic iodinating agent is introduced into the same reaction vessel. N-Iodosuccinimide (NIS) is a commonly used and highly effective reagent for this purpose.[11] The triazole ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution. The iodination occurs regioselectively at the C5 position, which is activated by the adjacent nitrogen atoms. It is proposed that the reaction may proceed through the iodination of a copper(I) triazolide intermediate formed in the preceding step.[12]

Caption: Electrophilic iodination of the triazole ring using N-Iodosuccinimide (NIS).

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of a representative triazole-linked aryl iodide. The quantities can be adjusted based on the specific substrates and desired scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Aryl Azide | ≥95% | Commercially available or synthesized | Handle with care, potentially explosive.[13] |

| Terminal Alkyne | ≥98% | Commercially available | Ensure purity for optimal reaction. |

| Copper(I) Iodide (CuI) | 99.99% | Stored under inert atmosphere. | A copper(I) source is essential. |

| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Stored over molecular sieves. | Acts as a base. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Stored over molecular sieves. | Reaction solvent. |

| N-Iodosuccinimide (NIS) | ≥98% | Stored in a desiccator, protected from light. | The iodinating agent.[11] |

| Saturated aq. Na₂S₂O₃ | Reagent Grade | For quenching excess iodine. | |

| Ethyl Acetate (EtOAc) | HPLC Grade | For extraction. | |

| Brine | Saturated aq. NaCl | For washing. | |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | For drying. | |

| Silica Gel | 230-400 mesh | For column chromatography. |

One-Pot Synthesis Workflow

Caption: A streamlined workflow for the one-pot synthesis of triazole-linked aryl iodides.

Detailed Procedure

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the aryl azide (1.0 mmol, 1.0 equiv.), terminal alkyne (1.1 mmol, 1.1 equiv.), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

-

Solvent and Base Addition: Add anhydrous acetonitrile (5 mL) followed by N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv.) via syringe.

-

CuAAC Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Iodination: Once the formation of the triazole is complete, add N-iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv.) to the reaction mixture in one portion. Protect the flask from light by wrapping it in aluminum foil.

-

Stirring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the iodination by TLC (typically 1-3 hours).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole-linked aryl iodide.

Troubleshooting and Key Considerations

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive catalyst (oxidized Cu(I)). | Use fresh, high-purity CuI. Alternatively, generate Cu(I) in situ using CuSO₄ and sodium ascorbate. |

| Poor quality of reagents (e.g., wet solvent). | Ensure all reagents and solvents are anhydrous. | |

| Steric hindrance from bulky substrates. | Increase reaction time and/or temperature. Consider using a more active catalyst system or a ligand like TBTA.[14] | |

| Formation of Side Products | Dimerization of the alkyne (homocoupling). | Ensure a strictly anaerobic environment. Add a slight excess of a reducing agent if generating Cu(I) in situ. |

| Incomplete iodination. | Increase the amount of NIS or the reaction time for the iodination step. | |

| Difficulty in Purification | Residual copper in the product. | Wash the crude product with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts.[15] |

| Co-elution of product and succinimide. | Optimize the eluent system for column chromatography. A pre-wash of the organic layer with dilute aqueous NaOH can help remove succinimide. |

Safety Precautions

-

Azide Handling: Organic azides are potentially explosive and should be handled with extreme care.[13][16] Avoid heat, friction, and shock. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[17] Never use metal spatulas to handle azides; use plastic or ceramic spatulas instead.[18][19]

-

Iodinating Agents: N-Iodosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste, especially azide-containing waste, according to institutional safety guidelines.[16][17]

Conclusion

The one-pot synthesis of triazole-linked aryl iodides represents a highly efficient and practical approach for accessing key intermediates in drug discovery and materials science. By understanding the underlying mechanisms and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can reliably and safely produce these valuable compounds, accelerating the pace of innovation in their respective fields.

References

-

Zhang, J., Chen, W., Wang, B., Zhao, Z., Wang, X., & Hu, Y. (2015). One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine. RSC Advances, 5(19), 14561-14564. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

-

(2025-08-10) One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Synfacts. [Link]

-

Pascual, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

-

Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 26). Azide-alkyne Huisgen cycloaddition. [Link]

-

(2023-12-18) One-pot two-step radioiodination based on copper-mediated iododeboronation and azide–alkyne cycloaddition reaction. RSC Publishing. [Link]

-

Krasavin, M. (2014). One-Pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

-

Wang, Y., et al. (2018). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Tetrahedron Letters. [Link]

-

Fukuzawa, S., Shimizu, E., & Ogata, K. (2009). Copper(I)-catalyzed direct arylation of 1,4-disubstituted 1,2,3-triazoles with aryl iodides. Heterocycles. [Link]

-

Boren, B. C., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

-

Chen, C. H., et al. (2010). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated copper(I) Catalyst and Electrophilic Triiodide Ion. The Journal of Organic Chemistry. [Link]

-

El-Sheref, E. M., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega. [Link]

-

University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

Reddy, P. R., Cui, L., & Ryu, J. S. (2018). One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(I) acetylides. Organic & Biomolecular Chemistry. [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

-

PubMed. (n.d.). Selective Iodofunctionalization of Olefins with NH-1,2,3-Triazoles to provide N(2)-alkyl-substituted 1,2,3-triazoles. [Link]

-

ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]

-

National Institutes of Health. (n.d.). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. [Link]

-

ResearchGate. (n.d.). Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. [Link]

-

ChemRxiv. (n.d.). Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity. [Link]

-

University of New Mexico. (n.d.). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

-

MDPI. (2023). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. [Link]

-

ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]

-

University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

-

PubMed Central. (n.d.). Application of triazoles in the structural modification of natural products. [Link]

-

Chand, D., et al. (2016). Electrophilic iodination: A gateway to high iodine compounds and energetic materials. Dalton Transactions. [Link]

-

MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

-

Northwestern University. (2019, July 2). Lab Safety Guideline: Sodium Azide. [Link]

-

ResearchGate. (n.d.). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. [Link]

-

National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

-

MDPI. (2017). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. [Link]

-

ACS Publications. (n.d.). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 12. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ucd.ie [ucd.ie]

- 17. uthsc.edu [uthsc.edu]

- 18. chemistry.unm.edu [chemistry.unm.edu]

- 19. ehs.wisc.edu [ehs.wisc.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Iodobenzyl Bromide Substitutions

Current Status: Operational Ticket ID: #IBB-SUB-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 4-iodobenzyl bromide (also known as

The Core Challenge: The molecule possesses two distinct reactive centers:[2]

-

The C-Br bond (

): Highly reactive toward Nucleophilic Substitution ( -

The C-I bond (

): Stable to substitution but sensitive to metal-halogen exchange and light-induced homolysis.

The Goal: Maximize displacement of the Bromide (Br) by your nucleophile (Nu) while preserving the Iodide (I) for downstream cross-coupling (e.g., Suzuki, Sonogashira) and preventing hydrolysis.

Module 1: Pre-Reaction Quality Control (The Foundation)

Before mixing reagents, validate your starting material. 4-iodobenzyl bromide is unstable.

Symptom: The solid is purple or pink (instead of white/off-white) or sticky. Diagnosis: Iodine liberation (light damage) or Hydrolysis (moisture damage). The Fix:

-

Recrystallization: If the solid is significantly degraded, recrystallize from dry Hexane/Ethanol (9:1).

-

Self-Validating Check: Run a

NMR in-

Target Peak: Benzylic

at ~4.45 ppm (singlet). -

Impurity Peak: 4-Iodobenzyl alcohol (hydrolysis product) appears at ~4.65 ppm .

-

Action: If Alcohol > 5%, purify before use.

-

Module 2: The "Cesium Effect" Protocol (Yield Optimization)

For Amines, Phenols, and Thiols.

Standard bases (

The Solution: Switch to Cesium Carbonate (

-

Mechanism: The large ionic radius of Cesium (

) creates a "loose" ion pair with the nucleophile. This exposes the "naked" anion, increasing its nucleophilicity by orders of magnitude without requiring heat (which degrades the C-I bond).

Optimized Protocol: Mono-Alkylation of Amines

Use this to prevent over-alkylation (double addition).

-

Stoichiometry:

-

Amine (Nucleophile): 1.1 equiv

- : 1.2 equiv

-

4-iodobenzyl bromide: 1.0 equiv

-

TBAI (Additive): 10 mol% (Optional, accelerates reaction via in situ Finkelstein).

-

-

Solvent: Anhydrous DMF (0.1 M concentration).

-

Procedure:

Module 3: Troubleshooting Guide (Symptom-Based)

Scenario A: "I see a new spot on TLC, but my yield is <40%."

| Possible Cause | Technical Explanation | The Fix |

| Hydrolysis | Trace water in DMF/Acetone competes with your nucleophile. The benzyl cation is easily trapped by | Use Molecular Sieves. Add activated 4Å MS to the reaction vessel. Switch to anhydrous Acetonitrile if DMF is wet. |

| Light Degradation | The C-I bond is photosensitive. Radical cleavage creates side products. | Wrap flask in foil. Conduct all steps in low light. |

Scenario B: "I am getting dialkylation (Two benzyl groups on my amine)."

| Possible Cause | Technical Explanation | The Fix |

| Concentration High | High local concentration of the product amine competes with the starting amine. | Dilute & Reverse Addition. Dilute to 0.05 M. Add the Bromide slowly to the Amine (not vice versa). |

| Base Too Strong | Strong bases (NaH) deprotonate the product secondary amine immediately. | Switch to Mild Base. Use |

Scenario C: "The reaction is stuck at 50% conversion."

| Possible Cause | Technical Explanation | The Fix |

| Leaving Group Trapping | The generated Bromide ions inhibit the reaction (equilibrium issues). | Precipitate the Salt. Switch solvent to Acetone . The resulting KBr/CsBr is insoluble in acetone and precipitates out, driving the equilibrium forward (Le Chatelier's Principle). |

Module 4: Decision Logic (Workflow Visualization)

Caption: Logical workflow for reagent validation, condition selection, and troubleshooting specific failure modes.

FAQ: Rapid Response

Q1: Can I use NaH (Sodium Hydride) for this reaction?

-

A: Only for O-alkylation (alcohols/phenols). Do NOT use NaH with amines; it is too basic and will cause rapid over-alkylation or elimination side reactions. For amines, stick to Carbonates (

or

Q2: My product turned purple on the rotavap. Is it ruined?

-

A: Likely not.[7] The purple color is trace Iodine (

). Wash your organic layer with 10% Sodium Thiosulfate (

Q3: Why Acetone vs. DMF?

-

A: Use Acetone if your nucleophile is a Phenol or Carboxylic Acid (Finkelstein conditions). Use DMF if your nucleophile is an Amine (better solubility for the Cesium salt effect).

References

-

The Cesium Effect: Salvatore, R. N., et al. "Cesium carbonate promoted N-alkylation of amines."[3] Tetrahedron Letters, 2001.

-

Benzyl Bromide Reactivity: "Nucleophilic Substitution of Benzylic Halides." Chemistry LibreTexts.

-

Williamson Ether Synthesis Protocol: "Williamson Ether Synthesis." Master Organic Chemistry.

-

Compound Safety & Data: "4-Iodobenzyl bromide PubChem Entry." National Institutes of Health.

Sources

- 1. 4-ヨードベンジルブロミド | 4-Iodobenzyl Bromide | 16004-15-2 | 東京化成工業株式会社 [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. Khan Academy [khanacademy.org]

Technical Support Center: Safe Handling of Organic Benzyl Azides

Welcome to the Technical Support Center for the safe handling of organic benzyl azides. This guide is intended for researchers, scientists, and drug development professionals who work with these versatile yet potentially hazardous compounds. Our goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental success in your laboratory.

Introduction to Benzyl Azide Safety

Benzyl azide is a valuable reagent in organic synthesis, particularly in "click chemistry" and the formation of 1,2,3-triazole derivatives.[1][2] However, like all organic azides, it is an energetic material that requires careful handling due to its potential for explosive decomposition.[1][2][3] This guide will address common questions and troubleshooting scenarios to help you mitigate the risks associated with its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with benzyl azide?

Benzyl azide is classified as a flammable liquid and a heat-sensitive explosive.[1][4] The primary hazards stem from its potential to undergo rapid, exothermic decomposition, which can be initiated by:

-

Heat: Elevated temperatures can cause violent decomposition.[1][5]

-

Shock and Friction: Mechanical impact or friction can trigger an explosion.[5]

-

Static Discharge: Sparks from static electricity can serve as an ignition source.[6][7]

Furthermore, upon decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[1][2] While benzyl azide itself has moderate toxicity, inhalation or skin contact should be avoided.[1][6]

Q2: What is the "Rule of Six" and how does it apply to benzyl azide?

The "Rule of Six" is a guideline used to assess the stability of an organic azide.[5] It states that for a compound to be considered relatively safe, there should be at least six carbon atoms for every energetic functional group (like an azide).[5] Benzyl azide (C7H7N3) has a carbon-to-azide group ratio of 7:1, which generally suggests a higher degree of stability compared to smaller organic azides. However, this rule is a guideline, not a guarantee of safety, and all appropriate precautions must still be taken.

Q3: What personal protective equipment (PPE) is mandatory when handling benzyl azide?

A multi-layered approach to PPE is essential.[8]

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes and potential explosions. |

| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact.[9] |

| Body Protection | Flame-resistant lab coat.[8] | Protects against splashes and in case of a fire. |

| Additional | Blast shield.[3][8] | A physical barrier between the user and the experiment is crucial. |

All handling of benzyl azide should be performed within a certified chemical fume hood with the sash positioned as low as possible.[8]

Troubleshooting Guide

Scenario 1: Synthesis of Benzyl Azide

Problem: My reaction to synthesize benzyl azide from benzyl bromide and sodium azide is not proceeding as expected. Can I heat the reaction to speed it up?

Expert Advice: While gentle heating might be employed in some published procedures, extreme caution is necessary. The synthesis itself generates a potentially explosive compound.

-

Causality: Increasing the temperature significantly elevates the risk of thermal decomposition of the benzyl azide product.[1] Sodium azide, while relatively stable, can also decompose energetically at high temperatures.[10]

-

Solution: Instead of aggressive heating, consider the following:

-

Solvent Choice: Ensure you are using an appropriate solvent, such as DMSO or DMF, which can facilitate the reaction at moderate temperatures.[2]

-

Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants.

-

Patience: These reactions can sometimes require longer reaction times at room temperature for safe and effective conversion.

-

Step-by-Step Protocol: Synthesis of Benzyl Azide [2]

-

In a well-ventilated fume hood, behind a blast shield, dissolve sodium azide in DMSO with vigorous stirring.

-

Slowly add benzyl bromide to the solution at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the benzyl azide with a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature.

Scenario 2: Purification of Benzyl Azide

Problem: My crude benzyl azide is impure. Is distillation a safe purification method?

Expert Advice: Distillation of benzyl azide is a high-risk procedure and should be avoided if possible.[3]

-

Causality: Heating benzyl azide to its boiling point, even under reduced pressure, can lead to explosive decomposition.[3] Never distill to dryness, as this concentrates any potentially explosive residues.

-

Alternative Solutions:

-

Column Chromatography: For small to moderate scales, column chromatography is a much safer purification method as it is performed at ambient temperature.[3]

-

Extraction: If the impurities are significantly different in polarity, a simple liquid-liquid extraction may be sufficient.

-

Scenario 3: Handling and Storage

Problem: I have leftover benzyl azide. How should I store it, and for how long?

Expert Advice: Proper storage is critical to maintaining the stability of benzyl azide.

-

Causality: Organic azides can decompose over time, especially when exposed to light and heat.[5][11] Contamination with incompatible materials can also lead to the formation of highly sensitive and explosive compounds.

-

Storage Protocol:

-

Temperature: Store in a refrigerator or freezer at a temperature not exceeding room temperature.[4][5]

-

Container: Use a tightly sealed container made of a material that will not form shock-sensitive metal azides (e.g., avoid metal caps with exposed metal).[5] An amber glass bottle is a good choice to protect from light.[5]

-

Labeling: Clearly label the container with the name of the compound, the date of synthesis, and a warning about its explosive potential.

-

Incompatible Materials: Store away from acids, heavy metals, and oxidizing agents.[5] Never store benzyl azide with halogenated solvents like dichloromethane, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[5][10]

-

Scenario 4: Disposal

Problem: How do I safely dispose of benzyl azide and related waste?

Expert Advice: Never dispose of benzyl azide down the drain or in regular trash.[12]

-

Causality: Azides can react with metals in plumbing, such as lead and copper, to form highly explosive metal azides.[12] Improper disposal can pose a serious threat to waste handlers.

-

Disposal Protocol:

-

Quenching: For small quantities of residual benzyl azide, it is best to chemically convert it to a more stable compound before disposal. A common method is reduction to the corresponding amine using a reagent like triphenylphosphine or Staudinger reduction conditions.

-

Waste Collection: All azide-containing waste, including contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.[5]

-

Segregation: Keep azide waste separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[5][13]

-

Professional Disposal: All azide waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[4][5][7]

-

Conclusion

Working with benzyl azide can be done safely with proper knowledge, preparation, and adherence to established safety protocols. By understanding the chemical principles behind the hazards, researchers can confidently and responsibly utilize this valuable synthetic tool. Always consult your institution's safety guidelines and the Safety Data Sheet (SDS) for benzyl azide before beginning any work.

References

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]

-

ChemHelp ASAP. (2021, December 30). synthesis of benzyl azide & azide safety - laboratory experiment. Retrieved from [Link]

-

University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. BENZYL AZIDE | 622-79-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. uvic.ca [uvic.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. ucd.ie [ucd.ie]

- 12. chemistry.unm.edu [chemistry.unm.edu]

- 13. auckland.ac.nz [auckland.ac.nz]

Technical Support Center: Purification of 4-Iodobenzyl Azide by Column Chromatography

Welcome to the technical support center for the purification of 4-iodobenzyl azide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful column chromatography purification of this energetic compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring both safety and success in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions I must take before purifying 4-iodobenzyl azide?

A: Working with organic azides like 4-iodobenzyl azide demands stringent safety protocols due to their potential for explosive decomposition and toxicity.[1] Before beginning any purification, ensure the following measures are in place:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[1] For any work with potentially explosive azides, conducting the experiment behind a blast shield is mandatory.[1]

-